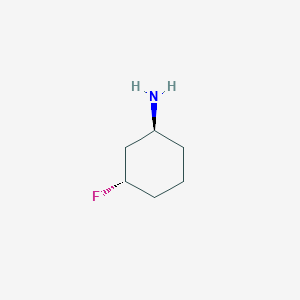
(1R,2R)-2-((4-Methoxyphenyl)(methyl)amino)cyclopentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R)-2-((4-Methoxyphenyl)(methyl)amino)cyclopentan-1-ol is a chiral compound with potential applications in various fields of chemistry, biology, and medicine. Its unique structure, featuring a cyclopentane ring with a methoxyphenyl and methylamino substituent, makes it an interesting subject for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-((4-Methoxyphenyl)(methyl)amino)cyclopentan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the cyclopentane ring, which can be achieved through various cyclization reactions.
Substitution Reactions:
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the desired (1R,2R) enantiomer. This can be achieved through chiral chromatography or enzymatic resolution.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2R)-2-((4-Methoxyphenyl)(methyl)amino)cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The methoxy and methylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted cyclopentanes.
Applications De Recherche Scientifique
(1R,2R)-2-((4-Methoxyphenyl)(methyl)amino)cyclopentan-1-ol has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (1R,2R)-2-((4-Methoxyphenyl)(methyl)amino)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,2R)-2-((4-Hydroxyphenyl)(methyl)amino)cyclopentan-1-ol: Similar structure with a hydroxy group instead of a methoxy group.
(1R,2R)-2-((4-Methoxyphenyl)(ethyl)amino)cyclopentan-1-ol: Similar structure with an ethylamino group instead of a methylamino group.
Uniqueness
(1R,2R)-2-((4-Methoxyphenyl)(methyl)amino)cyclopentan-1-ol is unique due to its specific combination of functional groups and chiral configuration, which may confer distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C13H19NO2 |
|---|---|
Poids moléculaire |
221.29 g/mol |
Nom IUPAC |
(1R,2R)-2-(4-methoxy-N-methylanilino)cyclopentan-1-ol |
InChI |
InChI=1S/C13H19NO2/c1-14(12-4-3-5-13(12)15)10-6-8-11(16-2)9-7-10/h6-9,12-13,15H,3-5H2,1-2H3/t12-,13-/m1/s1 |
Clé InChI |
HRKPUMZHXRXXGV-CHWSQXEVSA-N |
SMILES isomérique |
CN([C@@H]1CCC[C@H]1O)C2=CC=C(C=C2)OC |
SMILES canonique |
CN(C1CCCC1O)C2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



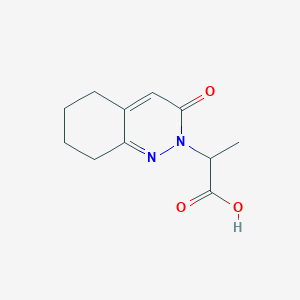



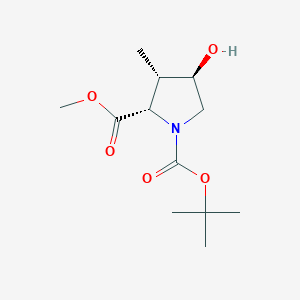
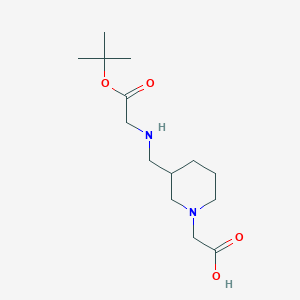
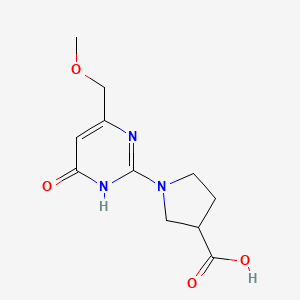
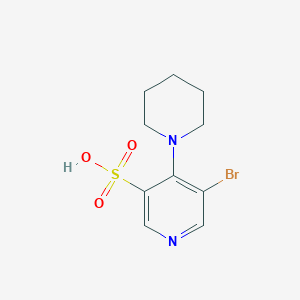

![5,5-Difluoro-2-methyl-2,7-diazaspiro[3.5]nonane](/img/structure/B12996988.png)
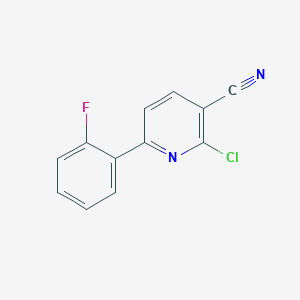
![2-Chloro-1-(4-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)ethan-1-one](/img/structure/B12997004.png)
